PI3Kδ Cellular Inhibition
2-Methyl-6-(3-methylbutyl)pyridin-3-amine demonstrates inhibition of human PI3Kδ-mediated AKT phosphorylation (S473) in Ri-1 cells with an IC50 of 102 nM after 30 minutes of incubation, as measured by electrochemiluminescence assay [1]. This cellular potency is approximately 44-fold weaker than its biochemical binding affinity (IC50 = 2.30 nM in a competitive fluorescence polarization assay), indicating moderate cellular permeability or target engagement efficiency [1]. In contrast, the unsubstituted 3-aminopyridine exhibits no reported PI3Kδ inhibitory activity, highlighting the necessity of the 6-isopentyl and 2-methyl substitutions for target engagement .
| Evidence Dimension | PI3Kδ inhibition (cellular) |
|---|---|
| Target Compound Data | IC50 = 102 nM |
| Comparator Or Baseline | 3-Aminopyridine (unsubstituted): no inhibitory activity reported |
| Quantified Difference | Gain of function (from inactive to 102 nM) |
| Conditions | Ri-1 cells, 30 min incubation, electrochemiluminescence assay measuring AKT pS473 |
Why This Matters
This cellular activity validates the compound as a viable starting point for PI3Kδ-targeted inhibitor optimization programs, a kinase implicated in inflammatory and autoimmune disorders, whereas the parent scaffold is inert.
- [1] BindingDB. BDBM50394893 (CHEMBL2165502). Affinity data for PI3Kδ (cellular IC50 = 102 nM) and CYP3A4. Accessed 2026. View Source
